![molecular formula C14H8BrClN2O2 B1284472 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine CAS No. 904813-96-3](/img/structure/B1284472.png)
2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine
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Overview
Description
The compound 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine is a multifaceted molecule that is part of a broader class of compounds known for their interesting chemical and physical properties. These compounds often contain fused ring systems, such as imidazole and pyridine, which are known to impart significant fluorescence characteristics. The presence of halogens like bromine and chlorine in the molecule suggests potential reactivity that could be exploited in various chemical reactions, particularly in the formation of new bonds or in halogen exchange reactions.
Synthesis Analysis
The synthesis of related benzoimidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, an efficient synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines has been developed using a palladium-catalyzed annulation reaction of benzimidazoles and alkynyl bromides with internal alkynes . This method could potentially be adapted for the synthesis of 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoimidazo[1,2-a]pyridine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the X-ray structure and DFT studies on a related compound, 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine, have provided insights into the geometrical parameters and electronic properties of these types of molecules . Such studies are crucial for understanding the molecular structure of 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine and predicting its reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of benzoimidazo[1,2-a]pyridine derivatives can be quite diverse. Novel series of these derivatives have been synthesized through various reactions, such as the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives . The presence of bromine and chlorine in 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine suggests that it could participate in similar reactions, potentially leading to a wide array of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The fluorescent properties of these compounds are particularly noteworthy, with reported blue or green fluorescences . Additionally, the spectroscopic characterization, including FT-IR, NMR, and UV, provides detailed information about the functional groups present and their electronic environment . The presence of halogens in the molecule of interest would likely affect its physical properties, such as melting point, solubility, and stability, as well as its chemical reactivity.
Scientific Research Applications
Synthesis of Novel Derivatives
- Researchers have synthesized novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are structurally related to 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine. These derivatives were synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various ethyl 2,4-dioxo-4-arylbutanoate derivatives, highlighting the compound's utility in creating new chemical entities (Goli-Garmroodi et al., 2015).
Biological Activities
- Certain imidazo[1,2-a]pyridines, closely related to the compound , were synthesized as potential antiulcer agents. Although they did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models, suggesting potential therapeutic applications (Starrett et al., 1989).
Synthesis Methods
- A new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines was developed, starting with 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine. This method is relevant to the synthesis of compounds like 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine and highlights the versatility of imidazo[1,2-a]pyridine derivatives (Raymond et al., 2010).
Application in Coordination Compounds
- A new 3-position substituted imidazo[1,2-a]pyridine ligand was synthesized and used to create coordination polymers and complexes. These compounds showed interesting photoluminescent properties, indicating potential applications in material science and photoluminescence studies (Li, Ni, & Yong, 2018).
Fluorescent Properties
- Fused azapolycycles based on (benz)imidazole and pyridine scaffolds, similar in structure to the compound , have been synthesized. These compounds exhibit fluorescent properties, suggesting potential applications in fluorescence-based technologies (Chen et al., 2020).
Imaging Agent for Neurodegenerative Disorders
- Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines were synthesized and found to have high affinity for peripheral benzodiazepine receptors. These compounds were used in positron emission tomography (PET) studies, suggesting their potential as imaging agents in neurodegenerative disorders (Fookes et al., 2008).
Future Directions
The future directions in the field of imidazo[1,2-a]pyridines research include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This includes the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various cancer cell lines .
Mode of Action
It’s worth noting that the compound contains a benzylic position, which is known to undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been known to affect microtubule assembly, causing mitotic blockade and cell apoptosis .
Result of Action
Compounds with similar structures have been known to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-14-13(17-12-4-2-9(16)6-18(12)14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKMHKLMGBPDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587662 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
904813-96-3 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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